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Compound of Interest

Compound Name: NSC-45576

CAS No.: 1414586-62-1

Cat. No.: B609659 Get Quote

Introduction: The Parent Compound & The
Bottleneck
NSC-45576 (Chemical Name: 5-[(2-hydroxy-1-naphthalenyl)azo]-2-naphthalenesulfonic acid) is

a small-molecule inhibitor identified in high-throughput screens for its ability to disrupt the

interaction between the transcription factor CREB (cAMP Response Element Binding protein)

and its DNA binding site (CRE), as well as inhibiting EPAC1.

While NSC-45576 serves as a valuable chemical probe in vitro, its utility in in vivo drug

development is severely limited by its physicochemical properties.

The Bioavailability Bottleneck
The structural features that make NSC-45576 a potent binder in vitro are the very features that

abolish its bioavailability in vivo:

Sulfonic Acid Group (

): At physiological pH, this group is permanently ionized (negative charge). This prevents
passive diffusion across the lipophilic cell membrane (low

), trapping the drug extracellularly.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b609659?utm_src=pdf-interest
https://www.benchchem.com/product/b609659?utm_src=pdf-body
https://www.benchchem.com/product/b609659?utm_src=pdf-body
https://www.benchchem.com/product/b609659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Azo Linkage (

): Azo dyes are susceptible to reductive cleavage by azoreductases in the liver and gut
microbiome, leading to rapid metabolic clearance and potentially toxic aromatic amine
byproducts.

Non-Specificity: The planar, polyaromatic structure acts as a DNA intercalator or "sticky"

aggregator, leading to off-target effects (e.g., promiscuous binding to other bZIP transcription

factors like C/EBP).

To achieve therapeutic efficacy, structural optimization has shifted toward Scaffold Hopping—

moving from charged azo-dyes to neutral Naphthamide derivatives.

Comparative Analysis: Parent vs. Optimized
Analogs
The following table compares NSC-45576 with its key structural evolutions: Naphthol AS-E (the

neutral pharmacophore) and 666-15 (the optimized lead).
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Feature NSC-45576 (Parent)
Naphthol AS-E

(Direct Analog)
666-15 (Optimized
Lead)

Chemical Class
Azo-naphthalene

sulfonate

Naphthamide

(Neutral)

Naphthamide

(Solubilized)

Key Modification N/A

Removal of Sulfonic

Acid & Azo group;

replacement with

Amide linker.

Addition of 3-

aminopropoxy side

chain for solubility &

permeability.

Target IC50 (CREB)
~3.9 µM (Low

Potency)
~2.9 µM ~0.08 µM (80 nM)

Cell Permeability Very Low (Charged) Moderate (Lipophilic) High (Amphiphilic)

Solubility
High (Water) / Low

(Lipid)
Poor (Aqueous) Optimized (Salt form)

Metabolic Stability Low (Azo reduction) Moderate High (Amide stable)

Mechanism
DNA Intercalation /

bZIP binding

KID:KIX Interaction

Disruptor

Potent CREB-CBP

Disruptor

Detailed Analog Breakdown
1. Naphthol AS-E (The Pharmacophore Pivot)
To solve the charge issue of NSC-45576, researchers identified Naphthol AS-E.

Structural Change: The azo linkage is replaced by an amide bond, and the sulfonic acid is

removed.

Result: This restores membrane permeability. However, Naphthol AS-E suffers from extreme

lipophilicity (LogP > 5), resulting in poor aqueous solubility and precipitation in plasma.

Prodrug Attempt: A phosphate prodrug (Naphthol AS-E Phosphate) was synthesized to

improve solubility, but it required enzymatic cleavage to become active, introducing

variability.

2. 666-15 (The Bioavailable Solution)
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666-15 represents the current "gold standard" analog derived from this pharmacophore series.

Structural Logic: It retains the naphthamide core of Naphthol AS-E but incorporates a 3-

aminopropoxy side chain.

Causality: The amine group provides an ionizable center (pKa ~9) that allows the molecule

to exist as a soluble salt in the gut/blood but deprotonate enough to cross membranes. It

also forms critical hydrogen bonds within the CREB-CBP interface, boosting potency by 50-

fold over NSC-45576.

Experimental Protocols for Validation
To objectively verify the improved bioavailability of an NSC-45576 analog, the following self-

validating workflow must be executed.

Protocol A: PAMPA (Parallel Artificial Membrane
Permeability Assay)
Use this to screen passive diffusion improvements before moving to cells.

Preparation: Dissolve NSC-45576 and Analog (e.g., 666-15) in DMSO (10 mM stock). Dilute

to 10 µM in PBS (pH 7.4).

System Setup: Use a 96-well PAMPA "sandwich" plate.

Donor Well: Add 200 µL of compound solution.

Acceptor Well: Add 200 µL of PBS.

Membrane: Pre-coat the PVDF filter with 4 µL of 1% Lecithin/Dodecane solution (mimics

lipid bilayer).

Incubation: Incubate at 25°C for 18 hours in a humidity chamber.

Quantification: Measure UV absorbance (250–400 nm) of Donor and Acceptor wells.

Calculation:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b609659?utm_src=pdf-body
https://www.benchchem.com/product/b609659?utm_src=pdf-body
https://www.benchchem.com/product/b609659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Success Criterion: NSC-45576 should show

cm/s. The analog must exceed

cm/s.

Protocol B: Fluorescence Anisotropy Binding Assay
Validates that structural changes to improve PK did not destroy binding affinity.

Probe: FITC-labeled CREB peptide (residues 119–146).

Target: Recombinant KIX domain of CBP (CREB Binding Protein).

Reaction: Mix 10 nM FITC-CREB and 2 µM KIX protein in Assay Buffer (50 mM Tris, pH 7.5,

50 mM NaCl, 1 mM DTT).

Titration: Add serial dilutions of the Analog (0.01 µM – 100 µM).

Measurement: Monitor Fluorescence Polarization (Ex: 485 nm, Em: 525 nm).

Analysis: Plot Anisotropy (mA) vs. Log[Concentration]. A decrease in anisotropy indicates

displacement of the peptide.

Visualizing the Optimization Pathway
The following diagram illustrates the medicinal chemistry logic flow from the initial NSC-45576
hit to the bioavailable 666-15 lead.
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Caption: Evolution of NSC-45576 to 666-15 via scaffold hopping and side-chain optimization to

resolve permeability and solubility conflicts.
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Mechanism of Action: CREB-CBP Disruption
Understanding the target interaction is crucial for designing analogs. NSC-45576 and its

analogs function by occupying the hydrophobic groove on the KIX domain of CBP, preventing

the phosphorylated KID domain of CREB from binding.

cAMP Signal PKA Activation CREB (Inactive)
Phosphorylates

p-CREB (Ser133)

Transcriptional Complex
(pCREB-CBP)

Binds KIX domain

CBP (Co-activator) Gene Transcription
(Survival/Proliferation)

Analog (666-15)

Competes with pCREB
(Steric Hindrance)

BLOCKS

Click to download full resolution via product page

Caption: Mechanism of Action. The analog sterically blocks the KIX domain on CBP, preventing

the recruitment of p-CREB and halting oncogenic transcription.

Conclusion & Recommendations
For researchers currently utilizing NSC-45576, the data indicates that it should be treated

solely as a historical hit or an in vitro tool compound. It possesses "PAINS" (Pan-Assay

Interference Compounds) characteristics due to the azo-sulfonate motif.

Recommendation:

For Cell-Based Studies: Transition immediately to 666-15 (CAS: 1433286-70-4). It offers a

defined mechanism, nanomolar potency, and verified bioavailability.

For In Vivo Studies: 666-15 is suitable for intraperitoneal (IP) administration.

For De Novo Synthesis: If developing new analogs, avoid the azo-linkage entirely. Focus on

naphthamide or arylstibonic acid scaffolds, utilizing ether-linked amine side chains to tune

the LogP between 2.0 and 3.5 for optimal oral bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Structure-Activity Relationship and Crystallographic Study of New Monobactams -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. pharmaceutical-journal.com [pharmaceutical-journal.com]

4. biorxiv.org [biorxiv.org]

5. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used
in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of
Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

7. Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update - PMC
[pmc.ncbi.nlm.nih.gov]

8. PF-03463275 [CAS: 1173177-11-1] Glixxlabs.com High Quality Supplier [glixxlabs.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/41632911/
https://www.mdpi.com/2072-6694/12/11/3166
https://pharmaceutical-journal.com/article/research/current-treatments-and-future-targeted-treatments-for-acute-myeloid-leukaemia
https://www.mdpi.com/2072-6694/12/11/3166
https://www.mdpi.com/2072-6694/12/11/3166
https://pharmaceutical-journal.com/article/research/current-treatments-and-future-targeted-treatments-for-acute-myeloid-leukaemia
https://www.biorxiv.org/content/biorxiv/early/2025/07/16/2025.02.28.640839.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7233320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10221903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7693618/
https://pharmaceutical-journal.com/article/research/current-treatments-and-future-targeted-treatments-for-acute-myeloid-leukaemia
https://glixxlabs.com/chemical-products/bioactive-screen-leads-p6/GLXC-15517
https://www.benchchem.com/product/b609659?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/41632911/
https://pubmed.ncbi.nlm.nih.gov/41632911/
https://www.mdpi.com/2072-6694/12/11/3166
https://pharmaceutical-journal.com/article/research/current-treatments-and-future-targeted-treatments-for-acute-myeloid-leukaemia
https://www.biorxiv.org/content/biorxiv/early/2025/07/16/2025.02.28.640839.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7233320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7233320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10221903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10221903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7693618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7693618/
https://glixxlabs.com/chemical-products/bioactive-screen-leads-p6/GLXC-15517
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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45576-with-improved-bioavailability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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